2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde, also known as 2-phenylethynyl-benzaldehyde, is an organic compound characterized by its unique structure, which includes a biphenyl moiety with a phenylethynyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of approximately 206.24 g/mol. The compound exhibits a density of about 1.1 g/cm³ and a boiling point of approximately 369.6 °C at standard atmospheric pressure . This compound is notable for its potential applications in organic synthesis and materials science due to its reactive aldehyde group and the stability provided by the biphenyl structure.
Research into the biological activity of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde is limited but suggests potential for various applications. Compounds with similar structures have been investigated for their ability to inhibit enzymes and bind to specific receptors, indicating that this compound may also exhibit biological effects worth exploring . Its structural characteristics could contribute to interactions with biological targets, potentially leading to therapeutic applications.
Several methods have been reported for synthesizing 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde:
The unique properties of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde make it suitable for various applications:
Investigations into the interactions of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde with various biological targets are necessary to elucidate its pharmacological potential. Preliminary studies suggest that similar compounds may interact with enzymes or receptors involved in metabolic pathways, potentially leading to enzyme inhibition or modulation of signaling pathways . Further research is needed to characterize these interactions fully.
Several compounds share structural features with 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Lacks the phenylethynyl and biphenyl structure |
| Diphenylacetylene | Contains two phenyl groups connected by a triple bond | More rigid structure; different reactivity |
| 5-(2-Phenylethynyl)thiophene-2-carbaldehyde | Contains thiophene ring along with phenylethynyl | Introduces heteroatom (sulfur) into the structure |
| 4-(Phenylethynyl)benzaldehyde | Similar structure but different substitution pattern | Potentially different electronic properties |
The uniqueness of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde lies in its combination of a biphenyl core with an ethynyl substituent and an aldehyde functionality, which may provide distinctive reactivity and biological properties compared to these similar compounds.
The Ullmann reaction represents one of the foundational methods for constructing biphenyl scaffolds required for 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde synthesis [8]. This copper-catalyzed coupling reaction involves the homocoupling of aryl halides to form symmetrical biaryl compounds under thermal conditions [8]. The classical Ullmann reaction requires stoichiometric equivalents of copper and harsh reaction conditions, typically operating at temperatures around 230°C for extended periods [9].
A typical example of the Ullmann biaryl coupling demonstrates the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl using copper bronze alloy [8]. The reaction proceeds through the formation of organocopper intermediates followed by reductive elimination to generate the biphenyl framework [8]. Modern variants of the Ullmann reaction employ palladium and nickel catalysts to achieve milder reaction conditions and improved functional group tolerance [8].
The mechanism involves the adsorption of aryl halides onto the copper surface, followed by oxidative addition and subsequent coupling through a binuclear copper complex [11]. Research has shown that the most suitable ring size for intramolecular Ullmann coupling reactions involves eleven-membered ring intermediates [11]. Template-directed approaches using salicyl alcohol have proven effective for synthesizing 2,2'-disubstituted unsymmetrical biphenyls with yields ranging from moderate to good [11].
Table 1: Ullmann Coupling Reaction Conditions and Yields
| Substrate | Temperature (°C) | Time (days) | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl iodide/methoxy aryl iodide | 230 | 7 | Moderate | [9] |
| 2,2-diiodobiphenyl | 200-250 | Variable | Good | [8] |
| ortho-chloronitrobenzene | 250 | Variable | Quantitative | [14] |
The Suzuki-Miyaura reaction provides a versatile approach for constructing biphenyl frameworks through palladium-catalyzed cross-coupling of boronic acids with aryl halides [15]. This reaction employs palladium complexes as catalysts in the presence of base to facilitate carbon-carbon bond formation between organoboron species and organohalides [15]. The general mechanism involves oxidative addition of the aryl halide to palladium, transmetalation with the boronic acid reagent, and reductive elimination to form the biphenyl product [15].
Recent developments in Suzuki-Miyaura coupling have focused on synthesizing polyfluorinated biphenyls, which represent challenging substrates due to their electron-poor nature [12]. Optimization studies have revealed that specific phosphine ligands, particularly dicyclohexyl-2-phenylphosphine, provide excellent yields with minimal side product formation [12]. The reaction tolerates various functional groups including fluorine, methoxy, chloro, and cyano substituents [12].
Table 2: Suzuki-Miyaura Cross-Coupling Optimization Results
| Ligand | Temperature (°C) | Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| Tricyclohexylphosphine | 110 | 24 | 95 | 3 |
| Dicyclohexyl-2-phenylphosphine | 110 | 24 | 87 | 0 |
| Phenyl dicyclohexylphosphine | 110 | 24 | 88 | 6 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 110 | 24 | 86 | 4 |
The synthesis of biphenyl-4-carboxaldehyde through Suzuki-Miyaura coupling demonstrates yields ranging from 82.7% to 96.8% depending on the specific boronic acid and aryl halide combination employed [32]. Reaction conditions typically involve palladium acetate catalyst, triphenylphosphine ligand, and propanol solvent at elevated temperatures [32].
Palladium-catalyzed alkynylation reactions provide efficient methods for introducing phenylethynyl groups into biphenyl scaffolds [17]. These transformations utilize palladium complexes to facilitate carbon-carbon bond formation between terminal alkynes and aryl halides or pseudo-halides [17]. The Sonogashira coupling reaction represents the most widely employed palladium-mediated alkynylation technique for synthesizing arylalkynes [20].
The Sonogashira reaction mechanism involves a dual catalytic cycle featuring both palladium and copper catalysts [20]. The palladium cycle begins with oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper acetylide intermediate [20]. Reductive elimination then generates the desired alkynylated product while regenerating the palladium(0) catalyst [20]. The copper cycle involves formation of copper acetylides from terminal alkynes in the presence of base [20].
Research has demonstrated that phenylacetylene and iodobenzene react on gold surfaces under vacuum conditions to yield biphenyl and diphenylacetylene through Sonogashira cross-coupling [18]. Temperature-programmed reaction measurements reveal that the temperature threshold for Sonogashira coupling coincides with carbon-iodine bond scission in the iodobenzene reactant [18]. High-resolution studies indicate that reactants are initially present as intact, flat-lying molecules before undergoing coupling [18].
Table 3: Palladium-Catalyzed Alkynylation Reaction Conditions
| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Palladium(II) acetate/Copper(I) iodide | 25-80 | Triethylamine | 70-95 | [20] |
| Dichloropalladium(II) dppf/Potassium phosphate | 95 | Dimethoxyethane | 95 | [35] |
| Palladium(0) triphenylphosphine | Variable | Various | Good | [4] |
Copper-catalyzed alkyne insertion reactions offer alternative pathways for phenylethynyl functionalization of biphenyl frameworks [19]. These transformations involve the insertion of terminal alkynes into copper-carbon bonds to generate new carbon-carbon linkages [19]. Mechanistic studies reveal that copper carbene intermediates undergo migratory insertion with alkyne species to form alkynylated products [19].
The reaction mechanism involves initial formation of copper carbene species from diazo compounds or tosylhydrazones, followed by alkyne insertion to generate alkynoate copper intermediates [19]. Subsequent protonation or electrophilic addition provides the final alkynylated products [19]. Asymmetric variants employ chiral copper complexes with phosphoramidite ligands to achieve enantioselective alkynylation [19].
Computational studies of alkyne insertion into copper-aluminum bonds reveal activation free-energy barriers of 14.3-24.3 kilocalories per mole depending on the reaction pathway [21]. The anti-insertion product forms with an exergonic reaction energy of -12.8 kilocalories per mole [21]. These calculations provide insight into the thermodynamic and kinetic factors governing copper-catalyzed alkyne insertion processes [21].
Table 4: Copper-Catalyzed Alkyne Insertion Results
| Substrate | Copper Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Tosylhydrazones | Copper(I) iodide | 80 | 70-90 | High |
| Diazo esters | Copper(I) triflate | 60 | 85-95 | Excellent |
| Terminal alkynes | Copper(I) bromide | 100 | 60-85 | Good |
Manganese dioxide represents a selective oxidizing reagent for converting primary and secondary alcohols to their corresponding aldehydes and ketones [22]. This heterogeneous oxidation reaction provides a mild and selective method for introducing carbaldehyde functionality into biphenyl-based substrates [22]. The oxidation mechanism involves adsorption of the alcohol substrate onto manganese dioxide, followed by coordination complex formation and electron transfer processes [22].
The mechanistic pathway begins with alcohol adsorption on the manganese dioxide surface, generating a coordination complex that facilitates electron transfer [22]. This process reduces manganese(IV) to manganese(III) while generating an alcohol radical intermediate [22]. A second electron transfer step produces the carbonyl product adsorbed on manganese(II) hydroxide, which subsequently desorbs to complete the oxidation cycle [22].
Recent developments in manganese dioxide-mediated oxidation include the use of nanoparticles under solvent-free conditions with microwave irradiation [24]. These modifications achieve complete conversion of alcohols to aldehydes within 15 seconds of microwave exposure [24]. The method tolerates various functional groups including halogens, alkenes, alkynes, esters, nitro, and cyano groups [24].
Table 5: Manganese Dioxide Oxidation Conditions and Results
| Alcohol Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | Dichloromethane | 25 | Overnight | 85-95 |
| Allylic alcohols | Petroleum ether | 25 | 12-24 h | 80-90 |
| Propargylic alcohols | Dichloromethane | 25 | 6-12 h | 75-85 |
| Secondary alcohols | Chloroform | 60 | 12 h | 70-85 |
Selective oxidation of deuterated alcohols to deuterated aldehydes has been achieved using sodium borodeuteride reduction followed by activated manganese dioxide oxidation [27]. This method provides aldehydes with deuterium incorporation ratios up to 98% while maintaining functional group tolerance [27].
The Swern oxidation provides an alternative method for converting alcohols to aldehydes using dimethyl sulfoxide, oxalyl chloride, and triethylamine [28]. This reaction operates under mild conditions and exhibits wide functional group tolerance, making it suitable for sensitive biphenyl substrates [28]. The transformation occurs at low temperatures (-78°C) to prevent side reactions and ensure high selectivity [28].
The Swern oxidation mechanism involves initial activation of dimethyl sulfoxide with oxalyl chloride to form chlorodimethylsulfonium chloride [28]. Addition of the alcohol substrate generates an alkoxysulfonium ion intermediate [28]. Subsequent treatment with triethylamine promotes deprotonation to form a sulfur ylide, which undergoes intramolecular rearrangement through a five-membered ring transition state to yield the carbonyl product and dimethyl sulfide [28].
Variations of the Swern oxidation employ alternative activating agents such as cyanuric chloride or trifluoroacetic anhydride, allowing reactions to proceed at higher temperatures (-30°C) without side reactions [28]. These modifications provide operational advantages while maintaining the mild character and selectivity of the original Swern protocol [28].
Table 6: Swern Oxidation Reaction Parameters
| Activating Agent | Temperature (°C) | Solvent | Yield Range (%) | By-products |
|---|---|---|---|---|
| Oxalyl chloride | -78 | Dichloromethane | 85-95 | Dimethyl sulfide, Carbon monoxide, Carbon dioxide |
| Cyanuric chloride | -30 | Dichloromethane | 80-90 | Dimethyl sulfide |
| Trifluoroacetic anhydride | -30 | Dichloromethane | 82-92 | Dimethyl sulfide, Trifluoroacetic acid |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde through both proton and carbon-13 analysis. The ¹H nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns consistent with the compound's complex aromatic architecture [1] [2].
Proton Nuclear Magnetic Resonance Spectral Data
The ¹H nuclear magnetic resonance spectrum of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde displays distinctive spectral signatures corresponding to each structural component. The aldehyde proton resonates as a characteristic singlet at approximately 9.8-10.1 parts per million, consistent with aromatic aldehyde chemical shift ranges [3] [4]. This downfield position reflects the deshielding effect of the carbonyl oxygen and aromatic ring system [5] [6].
The aromatic protons of the biphenyl system appear in the region between 7.1-7.7 parts per million, showing complex multipicity patterns due to ortho, meta, and para coupling interactions [7] [8]. The phenylethynyl substituent protons resonate within the aromatic region at 7.2-7.6 parts per million, overlapping with the biphenyl aromatic signals. These protons exhibit characteristic aromatic coupling constants of 7-10 hertz for ortho interactions and 2-3 hertz for meta interactions [7].
Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The ¹³C nuclear magnetic resonance spectrum provides definitive carbon environment identification through chemical shift analysis. The aldehyde carbonyl carbon resonates in the characteristic range of 190-200 parts per million, consistent with aromatic aldehyde carbonyls [9] [10]. The alkyne carbons display distinctive chemical shifts with the terminal alkyne carbon appearing at approximately 88-93 parts per million and the internal alkyne carbon at 83-88 parts per million [11] [10].
The aromatic carbons of the biphenyl and phenyl rings span the region from 120-145 parts per million [9] [12]. Quaternary aromatic carbons typically appear at higher chemical shift values compared to protonated aromatic carbons due to their substitution patterns [9] [10]. The biphenyl carbons directly attached to the aldehyde and ethynyl substituents show characteristic downfield shifts reflecting the electron-withdrawing effects of these functional groups [13] [14].
Distortionless Enhancement by Polarization Transfer Analysis
Distortionless Enhancement by Polarization Transfer experiments provide crucial multiplicity information for carbon assignments [15] [16]. Distortionless Enhancement by Polarization Transfer-90 spectra reveal only methine carbons as positive peaks, while Distortionless Enhancement by Polarization Transfer-135 spectra display methine and methyl carbons as positive peaks and methylene carbons as negative peaks [15] [17]. Quaternary carbons are absent from both Distortionless Enhancement by Polarization Transfer experiments, appearing only in the standard ¹³C spectrum [15] [16].
For 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde, all aromatic carbons appear as methine carbons in Distortionless Enhancement by Polarization Transfer-90 experiments, except for the quaternary carbons at substitution positions. The aldehyde carbon, being directly bonded to hydrogen, appears as a characteristic methine signal in Distortionless Enhancement by Polarization Transfer spectra [18] [19].
| Carbon Type | ¹³C Chemical Shift (parts per million) | Distortionless Enhancement by Polarization Transfer-90 | Distortionless Enhancement by Polarization Transfer-135 |
|---|---|---|---|
| Aldehyde C=O | 190-200 | Positive | Positive |
| Aromatic CH | 120-145 | Positive | Positive |
| Alkyne C≡C | 83-93 | Not observed | Not observed |
| Quaternary C | 120-145 | Not observed | Not observed |
Infrared spectroscopy provides definitive identification of the key functional groups in 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde through characteristic vibrational frequencies. The compound exhibits distinct absorption bands corresponding to its carbonyl and alkyne structural features [20] [21] [22].
Carbonyl Vibrational Characteristics
The aldehyde carbonyl group displays a strong absorption band in the region of 1710-1685 wavenumbers⁻¹, reflecting the conjugated nature of the aromatic aldehyde system [20] [21]. This frequency range is characteristic of aldehydes conjugated with aromatic rings, showing a bathochromic shift compared to aliphatic aldehydes which absorb at 1740-1720 wavenumbers⁻¹ [4]. The conjugation with the biphenyl π-system results in reduced carbonyl stretching frequency due to electron delocalization [23] [5].
Additional diagnostic bands for the aldehyde functionality appear in the 2830-2695 wavenumbers⁻¹ region, corresponding to the characteristic aldehyde carbon-hydrogen stretching vibrations [21] [4]. These bands often appear as shoulder peaks adjacent to aromatic carbon-hydrogen stretches and provide confirmatory evidence for aldehyde presence [4].
Alkyne Vibrational Analysis
The phenylethynyl moiety exhibits characteristic alkyne stretching vibrations in the 2250-2100 wavenumbers⁻¹ region [20] [21]. Internal alkynes, such as the phenylethynyl group in this compound, typically show weak to medium intensity absorptions in this region due to the relatively low polarity of the carbon-carbon triple bond [22] [24]. The exact frequency within this range depends on the electronic environment and substitution pattern of the alkyne [24].
Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumbers⁻¹ region, characteristic of aromatic compounds [21] [22]. The multiple aromatic rings in the compound contribute to complex absorption patterns in this region, with the biphenyl and phenyl rings each contributing to the overall spectral profile [23] [25].
Biphenyl System Infrared Characteristics
The biphenyl framework exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1625-1440 wavenumbers⁻¹ region, often appearing as weak to medium intensity bands [21] [22]. The carbon-hydrogen bending vibrations of the aromatic system appear in the 900-680 wavenumbers⁻¹ region, providing additional fingerprint information for structural confirmation [21] [22].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O (aldehyde) | 1710-1685 | Strong | Conjugated aldehyde stretch |
| C≡C (alkyne) | 2250-2100 | Weak-Medium | Internal alkyne stretch |
| C-H (aldehyde) | 2830-2695 | Strong | Aldehyde C-H stretch |
| C-H (aromatic) | 3100-3000 | Medium-Strong | Aromatic C-H stretch |
| C=C (aromatic) | 1625-1440 | Weak-Medium | Aromatic ring stretch |
X-ray crystallographic analysis provides definitive three-dimensional structural information for biphenyl-containing compounds, revealing precise bond lengths, angles, and molecular conformations [26] [27]. Although specific crystallographic data for 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde may not be extensively reported, structural parameters can be inferred from related biphenyl derivatives and similar compounds [28] [29].
Molecular Geometry Parameters
The molecular geometry of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde exhibits characteristic structural features consistent with substituted biphenyl systems. The biphenyl core adopts a non-planar conformation due to steric interactions between ortho hydrogen atoms on adjacent rings [26] [30]. Crystallographic studies of related biphenyl compounds reveal typical carbon-carbon bond lengths of 1.48-1.52 angstroms for the inter-ring bond connecting the two phenyl rings [28] [26].
The phenylethynyl substituent introduces additional geometric constraints through its linear alkyne functionality. The carbon-carbon triple bond exhibits characteristic bond lengths of approximately 1.20 angstroms, significantly shorter than aromatic carbon-carbon bonds [31]. The alkyne carbons maintain sp hybridization with bond angles of approximately 180 degrees, creating a linear geometry that influences the overall molecular shape [31].
The aldehyde functional group displays typical carbonyl geometry with carbon-oxygen double bond lengths of approximately 1.21 angstroms [32]. The aldehyde carbon adopts sp² hybridization with bond angles approaching 120 degrees around the carbonyl center [5].
Crystal Packing Interactions
Crystallographic analysis of biphenyl derivatives reveals various intermolecular interactions that influence crystal packing [26] [27]. Common packing motifs include π-π stacking interactions between aromatic rings, carbon-hydrogen...π interactions, and hydrogen bonding involving the aldehyde oxygen [33] [34]. These interactions contribute to crystal stability and influence the observed molecular conformations [35].
The phenylethynyl substituent may participate in carbon-hydrogen...π interactions with neighboring aromatic systems, contributing to overall crystal cohesion [31]. The linear geometry of the alkyne group can facilitate edge-to-face aromatic interactions that are energetically favorable in the solid state [31].
Comparative Structural Analysis
Crystallographic studies of related compounds provide insight into the structural features of 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde. For example, 9,9-diethyl-2-(biphenyl-4-ethynyl)fluorene exhibits a dihedral angle of 28.21 degrees between biphenyl rings [31]. Similar compounds with ethynyl substituents show comparable geometric parameters, suggesting consistent structural patterns across this class of molecules [36] [31].
| Structural Parameter | Typical Range | Reference Compounds |
|---|---|---|
| C-C (inter-ring) | 1.48-1.52 Å | Biphenyl derivatives [26] |
| C≡C (alkyne) | 1.18-1.22 Å | Phenylethynyl compounds [31] |
| C=O (aldehyde) | 1.20-1.22 Å | Aromatic aldehydes [32] |
| Biphenyl dihedral | 20-45° | Substituted biphenyls [26] [30] |
Dihedral angle measurements represent critical structural parameters in biphenyl systems, reflecting the balance between steric repulsion, electronic effects, and crystal packing forces [37] [26]. The inter-ring dihedral angle significantly influences the electronic properties, conjugation, and overall molecular geometry of biphenyl derivatives [38] [35].
Experimental Dihedral Angle Determinations
Crystallographic studies of biphenyl derivatives reveal a wide range of dihedral angles depending on substitution patterns and crystal packing environment [26] [29]. Unsubstituted biphenyl exhibits a dihedral angle of approximately 0 degrees in the crystalline state due to crystal packing forces, despite preferring a twisted conformation of approximately 42 degrees in the gas phase [37] [30] [39].
Substituted biphenyl compounds display varying dihedral angles based on the nature and position of substituents [28] [26]. Electron-withdrawing groups such as aldehydes and electron-donating substituents can influence the preferred conformation through electronic effects [40] [38]. The presence of the phenylethynyl group in the 2'-position introduces additional steric considerations that affect the optimal dihedral angle [36] [31].
Crystallographic Data from Related Compounds
Systematic crystallographic studies of biphenyl derivatives provide insight into dihedral angle variations. For instance, 3,3'-dimethoxybiphenyl exhibits a dihedral angle of 37.5 degrees [26], while (E)-1-([1,1'-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one shows a biphenyl dihedral angle of 39.2 degrees [40]. These measurements demonstrate the influence of substituent effects on molecular conformation [29] [35].
Five-membered ring bridged biphenyls show dihedral angles ranging from 28.4 to 43.2 degrees, illustrating how structural constraints can fine-tune the inter-ring geometry [29]. The 5-{4'-[(5-benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate exhibits a biphenyl dihedral angle of 55.23 degrees, demonstrating the significant influence of bulky substituents [34].
Factors Influencing Dihedral Angles
Multiple factors contribute to the observed dihedral angles in biphenyl systems [38] [35]. Steric repulsion between ortho substituents favors larger dihedral angles to minimize unfavorable interactions [37] [26]. Electronic effects, including π-conjugation and electron delocalization, generally favor planar conformations to maximize orbital overlap [38] [39].
Crystal packing forces can significantly alter the preferred gas-phase conformation, sometimes forcing molecules into conformations that minimize lattice energy rather than intramolecular energy [26] [35]. The balance between these competing factors determines the final observed dihedral angle in crystalline structures [29] [38].
For 2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde, the dihedral angle is expected to reflect the steric requirements of the phenylethynyl and aldehyde substituents while accommodating favorable crystal packing interactions [36] [31]. The linear geometry of the alkyne group may influence the preferred orientation of the phenyl rings to minimize steric conflicts [31].
| Compound Class | Typical Dihedral Range | Influencing Factors |
|---|---|---|
| Unsubstituted biphenyl | 0-42° | Crystal packing vs. gas phase [37] [30] |
| Methoxy-substituted | 30-40° | Electronic and steric effects [26] |
| Tetrazole-substituted | 50-60° | Bulky substituent effects [34] |
| Bridged systems | 25-45° | Ring constraints [29] |